![molecular formula C13H19BrO B12604383 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene CAS No. 918441-53-9](/img/structure/B12604383.png)
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethyl group is attached to the benzene ring, which is further substituted with a 2-methylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Attachment of the 2-Methylbutoxy Group: The final step involves the substitution of the ethyl group with the 2-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols .
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides .
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Phenols, amines, or thiophenols.
Electrophilic Aromatic Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating further substitution reactions .
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups .
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties .
Comparación Con Compuestos Similares
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene can be compared with other similar compounds:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene: Similar to this compound but lacks the 2-methylbutoxy group, resulting in different chemical properties and reactivity .
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the 2-methylbutoxy group, leading to different applications and reactivity .
Propiedades
Número CAS |
918441-53-9 |
|---|---|
Fórmula molecular |
C13H19BrO |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
1-bromo-4-[2-[(2S)-2-methylbutoxy]ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11H,3,8-10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
CYKHAQBEQLXMLB-NSHDSACASA-N |
SMILES isomérico |
CC[C@H](C)COCCC1=CC=C(C=C1)Br |
SMILES canónico |
CCC(C)COCCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


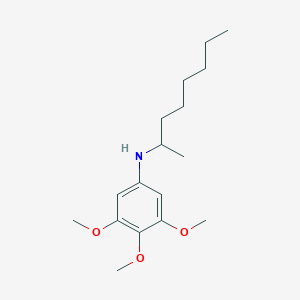
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)


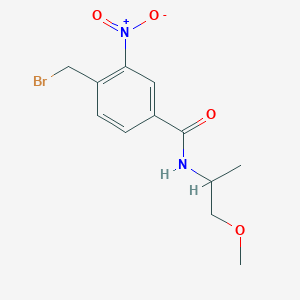
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
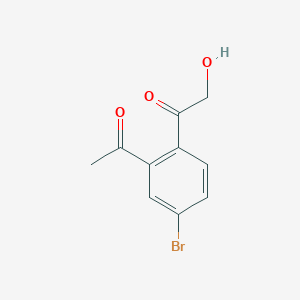
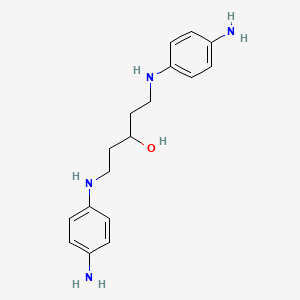
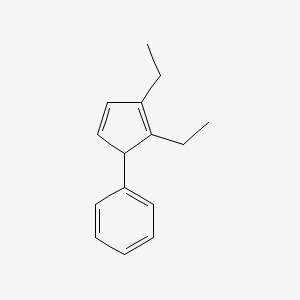
propanedinitrile](/img/structure/B12604363.png)
![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
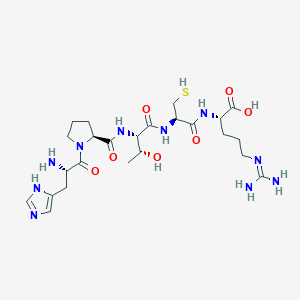

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
